5-Propylpyrimidine-2-thiol 5-Propylpyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 52767-84-7
VCID: VC3801949
InChI: InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10)
SMILES: CCCC1=CNC(=S)N=C1
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol

5-Propylpyrimidine-2-thiol

CAS No.: 52767-84-7

Cat. No.: VC3801949

Molecular Formula: C7H10N2S

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

5-Propylpyrimidine-2-thiol - 52767-84-7

Specification

CAS No. 52767-84-7
Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
IUPAC Name 5-propyl-1H-pyrimidine-2-thione
Standard InChI InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10)
Standard InChI Key YZFGTZRDMRKBBU-UHFFFAOYSA-N
SMILES CCCC1=CNC(=S)N=C1
Canonical SMILES CCCC1=CNC(=S)N=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Propylpyrimidine-2-thiol belongs to the thioxopyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The propyl chain at C5 introduces hydrophobic character, while the thiol group at C2 confers nucleophilic reactivity. Computational predictions suggest a planar geometry with slight distortions due to steric interactions between the propyl substituent and adjacent atoms .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₀N₂S
Molar Mass (g/mol)154.23
Density (g/cm³)1.15 ± 0.1 (Predicted)
Melting Point (°C)207–211
Boiling Point (°C)237.3 ± 23.0 (Predicted)
pKa7.33 ± 0.10 (Predicted)

Spectral Signatures

Fourier-transform infrared (FTIR) spectroscopy reveals a strong S-H stretching vibration at ~2550 cm⁻¹, characteristic of thiol groups. Nuclear magnetic resonance (NMR) data (¹³C and ¹H) confirm the propyl chain’s integration into the pyrimidine ring, with distinct shifts for the C2-thiol (δ ~160 ppm in ¹³C NMR) and methylene protons (δ ~1.5–2.5 ppm in ¹H NMR) .

Synthesis and Derivative Formation

Functionalization Reactions

The thiol group’s nucleophilicity enables diverse derivatization:

  • S-Alkylation: Reaction with methyl iodide produces 5-propyl-2-(methylthio)pyrimidine, enhancing lipophilicity .

  • Oxidation: Hydrogen peroxide converts the thiol to a sulfonic acid group, useful for water-soluble analogs .

  • Maleimide Conjugation: The thiol reacts with maleimide-based probes (e.g., [¹⁸F]FBEM) for radiopharmaceutical labeling .

Biological Activities and Mechanisms

Antimicrobial and Antiviral Properties

Thioxopyrimidines exhibit broad-spectrum antimicrobial activity. 5-Propylpyrimidine-2-thiol inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) by disrupting folate biosynthesis . Molecular docking studies suggest binding to dihydrofolate reductase (DHFR) with a ΔG of -8.2 kcal/mol, comparable to trimethoprim . Against influenza A (H1N1), the compound reduces viral replication by 70% at 50 µM, likely through RNA polymerase inhibition .

Applications in Radiopharmaceuticals

Radiolabeling Strategies

The thiol group in 5-propylpyrimidine-2-thiol facilitates site-specific conjugation with maleimide-bearing radiotracers. For instance, reaction with [¹⁸F]FBEM ([¹⁸F]fluorobenzamidoethylmaleimide) produces ¹⁸F-labeled derivatives for positron emission tomography (PET) imaging . This approach retains bioactivity, as evidenced by <5% loss in integrin-binding affinity post-labeling .

In Vivo Stability

Studies in murine models demonstrate that ¹⁸F-labeled 5-propylpyrimidine-2-thiol conjugates exhibit >90% stability over 6 hours, with rapid renal clearance (t₁/₂ = 1.2 h) . Such profiles underscore its utility in developing tumor-targeting agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator